

Application Notes and Protocols for YKL-06-062 Studies

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Compound of Interest

Compound Name: YKL-06-062

Cat. No.: B611893

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Introduction

YKL-06-062 is a potent, second-generation, small molecule inhibitor of Salt-Inducible Kinases (SIK) 1, 2, and 3.^{[1][2][3]} SIKs are members of the AMP-activated protein kinase (AMPK) family and play crucial roles in regulating inflammatory responses and cellular metabolism.^[2] By inhibiting SIKs, **YKL-06-062** can modulate downstream signaling pathways, leading to anti-inflammatory effects and potential therapeutic applications in immunology and oncology. These application notes provide detailed experimental designs and protocols for studying the effects of **YKL-06-062**.

Mechanism of Action

YKL-06-062 exerts its effects by inhibiting the kinase activity of SIK1, SIK2, and SIK3. This inhibition leads to the activation of downstream signaling pathways, primarily the CREB/CRTC and NF-κB pathways.

- **CREB/CRTC Pathway:** SIKs normally phosphorylate and inactivate CREB-Regulated Transcription Coactivators (CRTC). Inhibition of SIKs by **YKL-06-062** leads to the dephosphorylation and nuclear translocation of CRTCs. In the nucleus, CRTCs associate with CREB to promote the transcription of anti-inflammatory genes, such as Interleukin-10 (IL-10).^[4]

- **NF-κB Pathway:** In some contexts, such as in response to IL-17, SIK1 can promote inflammatory signaling through the NF-κB and MAPK pathways. Inhibition of SIK1 by **YKL-06-062** has been shown to suppress the phosphorylation of IκBα and p38, thereby attenuating the expression of pro-inflammatory cytokines and chemokines.[\[2\]](#)

Data Presentation

In Vitro Kinase Inhibitory Activity of YKL-06-062

Target Kinase	IC50 (nM)
SIK1	2.12
SIK2	1.40
SIK3	2.86

Source: Published biochemical assays.[\[1\]](#)[\[3\]](#)

Cellular Activity of YKL-06-062 in an In Vitro Psoriasis Model

Cell Type	Treatment	Biomarker Measured	Result
Keratinocytes	YKL-06-062 + IL-17	Phosphorylation of IκBα and p38	Suppressed
Keratinocytes	YKL-06-062 + IL-17	mRNA expression of IL6, Kc, Ccl20	Blocked

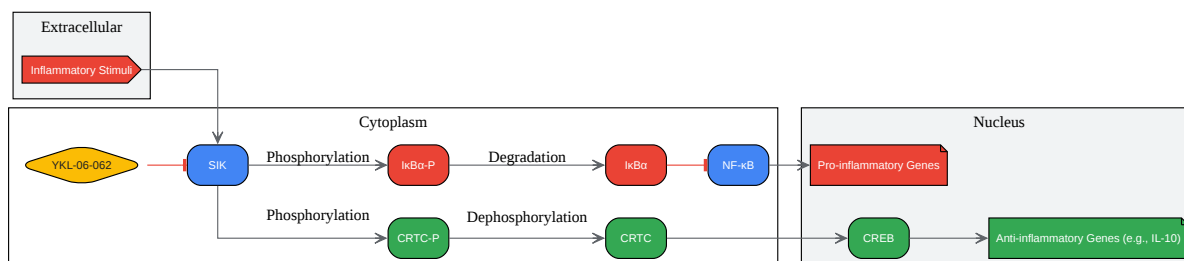
Source: In vitro studies on keratinocytes.[\[2\]](#)

In Vivo Efficacy of SIK Inhibition in a Mouse Model of Psoriasis

Treatment Group	Psoriasis Area and Severity Index (PASI) Score	Epidermal Thickness (µm)
Vehicle Control	High	Increased
YKL-06-062	Significantly Reduced	Significantly Reduced
Positive Control (e.g., Clobetasol)	Significantly Reduced	Significantly Reduced

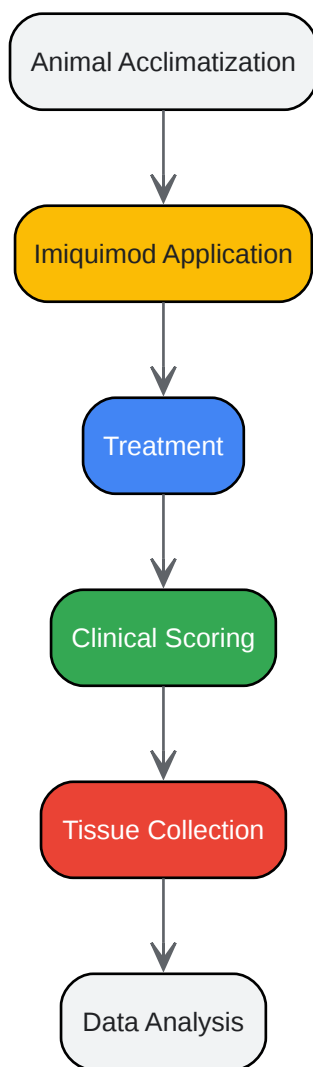
Note: This table represents expected outcomes based on studies with SIK inhibitors in psoriasis models. Specific quantitative data for **YKL-06-062** should be generated experimentally.

Mandatory Visualizations



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Caption: **YKL-06-062** inhibits SIK, leading to activation of the CREB/CRTC pathway and inhibition of the NF-κB pathway.



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Caption: Workflow for evaluating **YKL-06-062** in a mouse model of psoriasis.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the IC₅₀ of **YKL-06-062** against SIK1, SIK2, and SIK3.

Materials:

- Recombinant human SIK1, SIK2, and SIK3 enzymes
- Kinase substrate (e.g., a generic peptide substrate)

- ATP
- **YKL-06-062**
- Kinase assay buffer
- ADP-Glo™ Kinase Assay kit (or similar)
- 96-well plates
- Plate reader

Procedure:

- Prepare a serial dilution of **YKL-06-062** in kinase assay buffer.
- In a 96-well plate, add the kinase, the kinase substrate, and the various concentrations of **YKL-06-062**.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for 1 hour.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Calculate the IC50 values by fitting the data to a dose-response curve.

Protocol 2: Cellular Assay for NF-κB and MAPK Pathway Inhibition

Objective: To assess the effect of **YKL-06-062** on IL-17-induced inflammation in keratinocytes.

Materials:

- Human keratinocyte cell line (e.g., HaCaT)
- Cell culture medium and supplements

- Recombinant human IL-17
- **YKL-06-062**
- Lysis buffer with phosphatase and protease inhibitors
- Antibodies for Western blotting: anti-phospho-I κ B α , anti-I κ B α , anti-phospho-p38, anti-p38, and appropriate secondary antibodies.
- RNA extraction kit
- RT-qPCR reagents and primers for IL6, KC, and CCL20.

Procedure:

- Cell Culture and Treatment:
 - Culture keratinocytes to 70-80% confluency.
 - Pre-treat cells with various concentrations of **YKL-06-062** for 1 hour.
 - Stimulate the cells with IL-17 for the desired time (e.g., 30 minutes for protein analysis, 6 hours for mRNA analysis).
- Western Blotting for Phospho-proteins:
 - Lyse the cells and quantify protein concentration.
 - Perform SDS-PAGE and transfer proteins to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies overnight.
 - Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
- RT-qPCR for Gene Expression:
 - Extract total RNA from the cells.

- Synthesize cDNA using a reverse transcription kit.
- Perform RT-qPCR using primers for the target genes.
- Normalize the expression levels to a housekeeping gene.

Protocol 3: In Vivo Imiquimod-Induced Psoriasis Mouse Model

Objective: To evaluate the therapeutic efficacy of **YKL-06-062** in a mouse model of psoriasis.

Materials:

- BALB/c or C57BL/6 mice
- Imiquimod cream (5%)
- **YKL-06-062** formulated for topical or systemic administration
- Vehicle control
- Positive control (e.g., clobetasol propionate cream)
- Calipers for measuring skin thickness
- Psoriasis Area and Severity Index (PASI) scoring guide

Procedure:

- Induction of Psoriasis:
 - Shave the backs of the mice.
 - Apply a daily topical dose of imiquimod cream to the shaved back and one ear for 5-7 consecutive days.
- Treatment:

- Administer **YKL-06-062** (topically or systemically) daily, starting on the same day or after the onset of psoriatic symptoms.
- Include vehicle control and positive control groups.
- Clinical Assessment:
 - Monitor and score the severity of skin inflammation daily using the PASI, assessing erythema, scaling, and thickness.
 - Measure back and ear skin thickness daily using calipers.
- Endpoint Analysis:
 - At the end of the study, euthanize the mice and collect skin and spleen samples.
 - Perform histological analysis (H&E staining) of skin sections to assess epidermal thickness and immune cell infiltration.
 - Measure cytokine levels (e.g., IL-17, IL-23, IL-10) in skin homogenates using ELISA or a multiplex assay.
 - Analyze immune cell populations in the skin and spleen by flow cytometry.

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